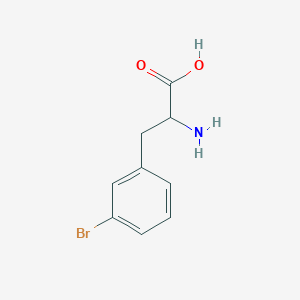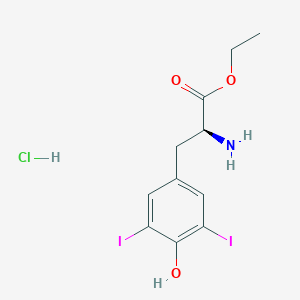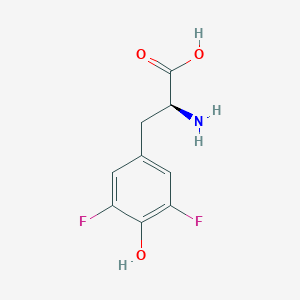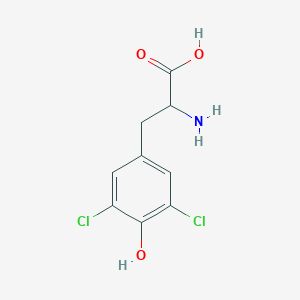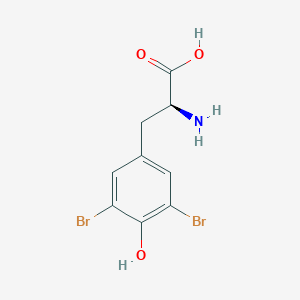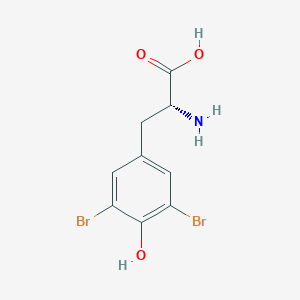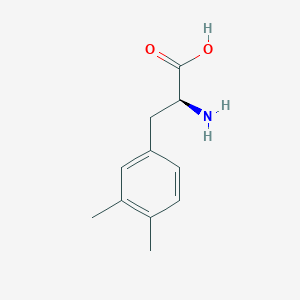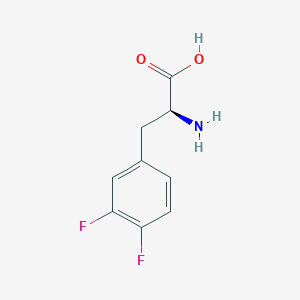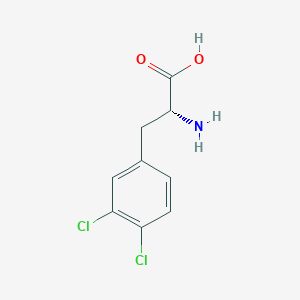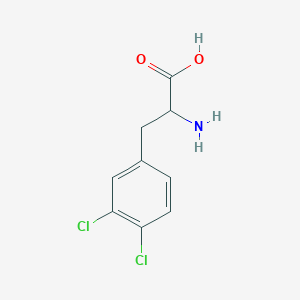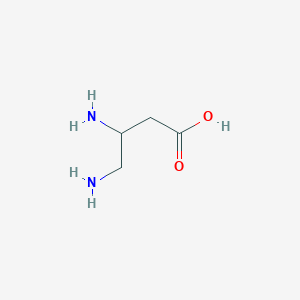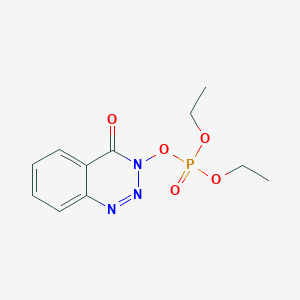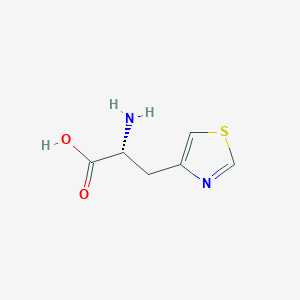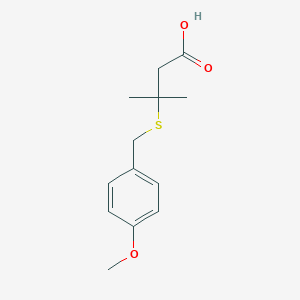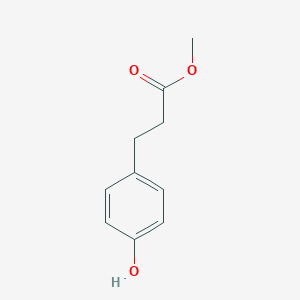
Methyl 3-(4-hydroxyphenyl)propionate
Vue d'ensemble
Description
“Methyl 3-(4-hydroxyphenyl)propionate” is a chemical compound that has been reported to be responsible for biological nitrification inhibition in sorghum . It may also be used in the enzymatic coupling of saccharides to protein .
Synthesis Analysis
The synthesis of “Methyl 3-(4-hydroxyphenyl)propionate” has been studied and improved. The yield of traditional methods which used sodium methylate as a catalyst was 75%~85%. When KOH was used as a catalyst, under the reaction condition of material ratio: n (2,6-di-tert-butyl-phenol): (methyl acrylate)=1:1.1, dropping temperature 110 ℃, dropping for 1.5h, reaction temperature 130 ℃ for 4h, after the crystallization in methanol, filtration and desiccation, the white products were obtained (the average yield of 95%) .Molecular Structure Analysis
The structure of “Methyl 3-(4-hydroxyphenyl)propionate” contains a phenolic group with the OH being coplanar with the phenyl ring . The structure exhibits significant hydrogen bonding between the O—H group of one molecule and the CO group of an adjacent one .Chemical Reactions Analysis
“Methyl 3-(4-hydroxyphenyl)propionate” modulates the expression of phenylpropanoid metabolism-related genes in perilla roots and leaves . In addition to modulating carbon/nitrogen metabolism, many genes involved in phenylpropanoid metabolism were also modulated by this compound .Physical And Chemical Properties Analysis
“Methyl 3-(4-hydroxyphenyl)propionate” is a white transparent low melting mass . Its melting point is 39-41 °C (lit.) and boiling point is 108 °C/11 mmHg (lit.) .Applications De Recherche Scientifique
1. Modulation of Plant Growth and Secondary Metabolite Accumulation
- Summary of Application: Methyl 3-(4-hydroxyphenyl)propionate (MHPP) is known to modulate plant growth and secondary metabolite accumulation in Perilla frutescens, a type of medicinal and edible plant .
- Methods of Application: The study integrated physiology, transcriptome, and metabolome analyses to investigate the effects of MHPP treatment on growth and secondary metabolite accumulation .
- Results: MHPP reduces primary root growth but markedly induces lateral root formation in perilla seedlings. It modulates the growth and metabolism of leaves and roots in distinct pathways .
2. Nitrification Inhibition and Root Development
- Summary of Application: MHPP functions as a nitrification inhibitor and modulates root system architecture (RSA) by inhibiting primary root (PR) elongation and promoting lateral root formation .
- Methods of Application: The study used Arabidopsis thaliana to investigate the mechanism underlying MHPP-mediated modulation of the RSA .
- Results: MHPP inhibits PR elongation in Arabidopsis by elevating the levels of auxin expression and signaling. It also significantly induced the accumulation of glucosinolates in roots .
3. Preparation of G Protein-Coupled Receptor 40 Agonists
- Summary of Application: MHPP can be used to prepare potent and orally available G protein-coupled receptor 40 agonists as potential antidiabetic agents .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The outcomes of this application were not provided in the source .
4. Agricultural Strategies for Crop Cultivation
- Summary of Application: MHPP, identified from Sorghum bicolor root exudates, has a high biological nitrification inhibition activity that reduces nitrogen loss by suppressing soil nitrification . Therefore, MHPP shows considerable application potential in the development of cost-effective agricultural strategies for crop cultivation .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The outcomes of this application were not provided in the source .
5. Enzymatic Coupling of Saccharides to Protein
- Summary of Application: MHPP can be used in the enzymatic coupling of saccharides to protein .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The outcomes of this application were not provided in the source .
6. Inhibition of Nitrification in Soil
- Summary of Application: MHPP, identified from Sorghum bicolor root exudates, has a high biological nitrification inhibition activity that reduces nitrogen loss by suppressing soil nitrification . This makes MHPP a potential tool for the development of cost-effective agricultural strategies for crop cultivation .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The outcomes of this application were not provided in the source .
7. Modulation of Root System Architecture
- Summary of Application: MHPP is a root exudate that functions as a modulator of the root system architecture (RSA) by inhibiting primary root (PR) elongation and promoting lateral root formation .
- Methods of Application: The study used Arabidopsis thaliana to investigate the mechanism underlying MHPP-mediated modulation of the RSA .
- Results: MHPP inhibits PR elongation in Arabidopsis by elevating the levels of auxin expression and signaling. It also significantly induced the accumulation of glucosinolates in roots .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 3-(4-hydroxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-3,5-6,11H,4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRAMJHXWXCMGJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90204550 | |
| Record name | Benzenepropanoic acid, 4-hydroxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90204550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-hydroxyphenyl)propionate | |
CAS RN |
5597-50-2 | |
| Record name | Benzenepropanoic acid, 4-hydroxy-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005597502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenepropanoic acid, 4-hydroxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90204550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-(4-hydroxyphenyl)propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Hydroxybenzenepropanoic acid methyl ester | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WAT13AU7XB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



